
Methyl 4-(2-methoxyethoxy)-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-methoxyethoxy)-3-oxobutanoate is an organic compound with a complex structure that includes both ester and ether functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-(2-methoxyethoxy)-3-oxobutanoate can be synthesized through a multi-step process involving the esterification of 4-hydroxy-3-oxobutanoic acid with methanol, followed by the introduction of the 2-methoxyethoxy group. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often involve refluxing the reactants in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as acidic ion-exchange resins can be used to replace traditional liquid acids, reducing the environmental impact and improving safety. The use of automated systems for precise control of reaction parameters is also common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(2-methoxyethoxy)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base like sodium hydroxide (NaOH) to deprotonate the nucleophile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, methyl 4-(2-methoxyethoxy)-3-oxobutanoate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester and ether groups. It serves as a model substrate for investigating the mechanisms of esterases and other related enzymes.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. These derivatives can be screened for activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 4-(2-methoxyethoxy)-3-oxobutanoate involves its interaction with molecular targets through its ester and ether functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function. The pathways involved often include hydrolysis by esterases, leading to the release of the corresponding alcohol and acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-oxobutanoate: Lacks the 2-methoxyethoxy group, making it less versatile in certain reactions.
Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.
Methyl 4-(2-ethoxyethoxy)-3-oxobutanoate: Contains an ethoxyethoxy group instead of a methoxyethoxy group, leading to differences in steric and electronic properties.
Uniqueness
Methyl 4-(2-methoxyethoxy)-3-oxobutanoate is unique due to the presence of both ester and ether groups, which provide a combination of reactivity and solubility properties not found in simpler analogs. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H14O5 |
|---|---|
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
methyl 4-(2-methoxyethoxy)-3-oxobutanoate |
InChI |
InChI=1S/C8H14O5/c1-11-3-4-13-6-7(9)5-8(10)12-2/h3-6H2,1-2H3 |
InChI-Schlüssel |
LMCCDUOBMMABDJ-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCC(=O)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


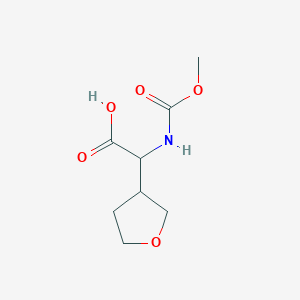



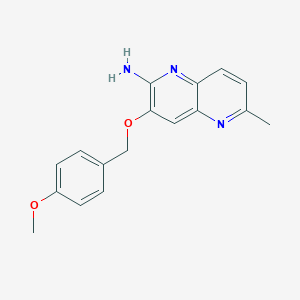
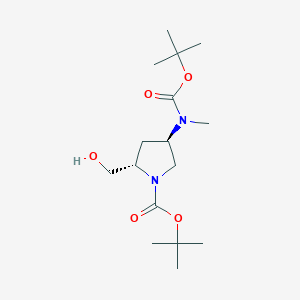

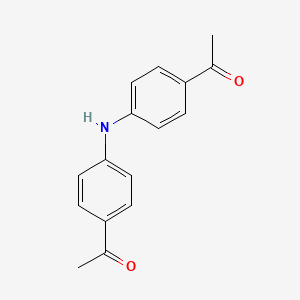
![(3aS)-6-Hydroxy-2-((S)-quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one](/img/structure/B12945637.png)
![8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-3-ene-3-carboxylic acid](/img/structure/B12945640.png)
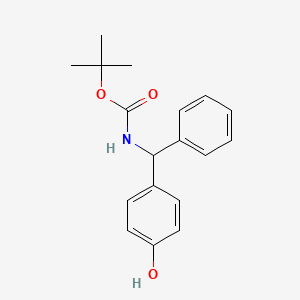

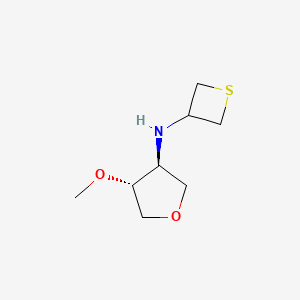
![Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B12945660.png)
